![molecular formula C24H20N6O2 B14663926 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one CAS No. 42759-79-5](/img/structure/B14663926.png)
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexanone core with hydroxy and azidophenyl groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the azidophenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
化学反応の分析
Types of Reactions
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
科学的研究の応用
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one involves its ability to interact with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2,6-Bis[3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- 2,6-Bis[3-(4-aminophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
Uniqueness
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is unique due to the presence of azido groups, which confer distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different substituents, such as nitro or amino groups, which have different chemical properties and applications.
特性
CAS番号 |
42759-79-5 |
|---|---|
分子式 |
C24H20N6O2 |
分子量 |
424.5 g/mol |
IUPAC名 |
2,6-bis[3-(4-azidophenyl)prop-2-enylidene]-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C24H20N6O2/c25-29-27-21-11-7-17(8-12-21)3-1-5-19-15-23(31)16-20(24(19)32)6-2-4-18-9-13-22(14-10-18)28-30-26/h1-14,23,31H,15-16H2 |
InChIキー |
BYMUMWGOSWFYAV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=CC=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC=CC3=CC=C(C=C3)N=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


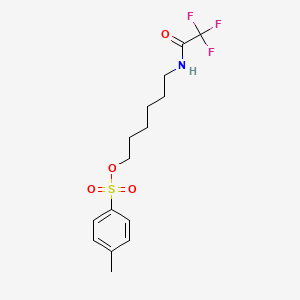
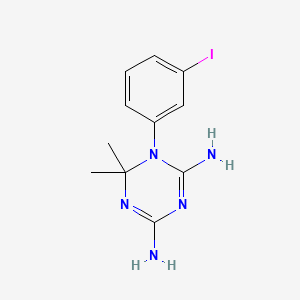
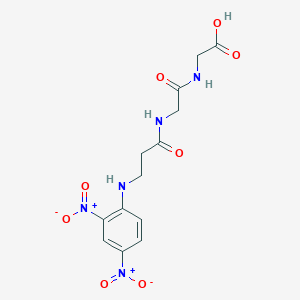
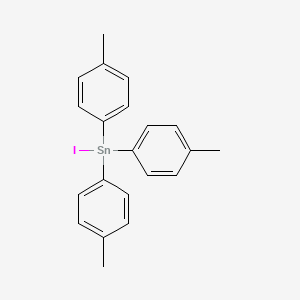
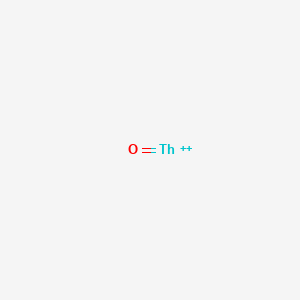
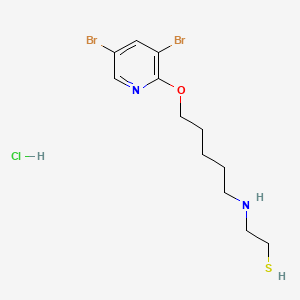



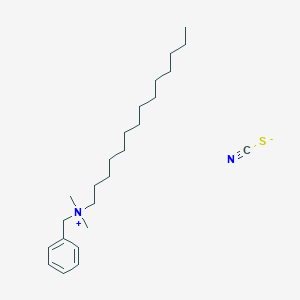

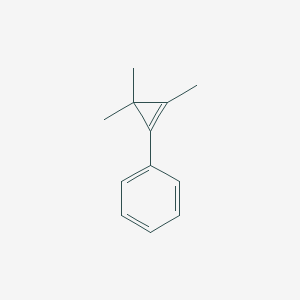

![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
